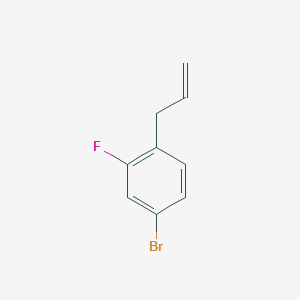
3-(4-Bromo-2-fluorophenyl)-1-propene
描述
3-(4-Bromo-2-fluorophenyl)-1-propene is an organic compound that belongs to the class of aromatic compounds It features a propene group attached to a phenyl ring substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with a suitable Wittig reagent to form the desired propene derivative. The reaction typically proceeds under mild conditions, using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The propene group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reducing the double bond.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Major products include epoxides and alcohols.
Reduction: The primary product is the corresponding alkane.
科学研究应用
3-(4-Bromo-2-fluorophenyl)-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluoroaniline
- 4-Bromo-2-fluorophenyl methyl sulfone
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
4-bromo-2-fluoro-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXNPZRXQGFHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















